molecular formula C4H4N2S B7767146 pyrimidine-2-thiol

pyrimidine-2-thiol

Cat. No.: B7767146
M. Wt: 112.16 g/mol
InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
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Description

The compound with the identifier “pyrimidine-2-thiol” is known as Mitomycin C. Mitomycin C is an antibiotic that acts as a double-stranded DNA alkylating agent. It is derived from the bacterium Streptomyces lavendulae and is known for its potent antitumor properties. Mitomycin C is used in various medical and scientific applications due to its ability to inhibit DNA synthesis and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mitomycin C is typically isolated from the fermentation broth of Streptomyces lavendulae. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques.

Industrial Production Methods

Industrial production of Mitomycin C involves large-scale fermentation of Streptomyces lavendulae. The fermentation broth is subjected to extraction and purification processes to isolate Mitomycin C. The purified compound is then formulated into various pharmaceutical preparations for clinical use.

Chemical Reactions Analysis

Types of Reactions

Mitomycin C undergoes several types of chemical reactions, including:

    Reduction: Mitomycin C can be reduced to form reactive intermediates that can alkylate DNA.

    Oxidation: The compound can also undergo oxidation reactions, leading to the formation of different products.

    Substitution: Mitomycin C can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Reducing Agents: Reductive activation of Mitomycin C can be achieved using agents such as NAD(P)H:quinone oxidoreductase or NADH cytochrome c reductase.

    Oxidizing Agents: Various oxidizing agents can be used to oxidize Mitomycin C under controlled conditions.

Major Products Formed

The major products formed from the reactions of Mitomycin C include DNA adducts, which result from the alkylation of DNA. These adducts inhibit DNA synthesis and lead to cell death.

Scientific Research Applications

Mitomycin C has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in studies involving DNA alkylation and repair mechanisms.

    Medicine: Used as an antitumor agent in cancer therapy. It is particularly effective in treating certain types of cancers, such as gastrointestinal and bladder cancers.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

Mitomycin C exerts its effects by covalently crosslinking DNA, which inhibits DNA synthesis and cell proliferation. The compound undergoes reductive activation to form reactive intermediates that alkylate DNA. This alkylation leads to the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets of Mitomycin C include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

Mitomycin C is unique compared to other similar compounds due to its potent DNA alkylating properties and its ability to form crosslinks in DNA. Similar compounds include:

    Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

    Cisplatin: A platinum-based compound that forms DNA crosslinks and inhibits DNA synthesis.

    Bleomycin: An antibiotic that induces DNA strand breaks through the generation of free radicals.

Mitomycin C stands out due to its specific mechanism of action involving reductive activation and DNA crosslinking, which makes it highly effective in certain cancer treatments.

Properties

IUPAC Name

pyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCQSNAFLVXVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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